Desmethyl rizatriptan

Catalog No.
S784124
CAS No.
144034-84-4
M.F
C14H17N5
M. Wt
255.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethyl rizatriptan

Rizatriptan ANDA filings require specific quantification of N-desmethyl rizatriptan (EP Impurity I) in API and plasma. Using surrogate standards causes system suitability failures and data rejection. This reference standard directly addresses:

  • Baseline resolution in stability-indicating HPLC for accurate impurity profiling.
  • LC-MS/MS calibration standard for plasma co-quantification at ~14% parent levels in bioequivalence studies.
  • Metabolic mapping standard for MAO-A pathway research.

Supplied with full CoA; ships ambient.

CAS Number

144034-84-4

Product Name

Desmethyl rizatriptan

IUPAC Name

N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

InChI

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3

InChI Key

HTVLSIBBGWEXCH-UHFFFAOYSA-N

SMILES

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3

Synonyms

N-Methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine;

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3

Purity

≥98%

Package Size

1 mg, 5 mg, 25 mg

N-Desmethyl rizatriptan (also known as Rizatriptan EP Impurity I) is the primary pharmacologically active metabolite and a critical process-related impurity of the anti-migraine drug rizatriptan. Structurally characterized by the loss of one N-methyl group from the parent compound's dimethylaminoethyl side chain, it retains 5-HT1B/1D receptor agonist activity equivalent to the parent drug[1]. In pharmaceutical procurement, this compound is strictly sourced as an analytical reference standard. It is indispensable for two primary workflows: the validation of stability-indicating high-performance liquid chromatography (HPLC) methods for Rizatriptan API quality control, and the calibration of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays required for clinical pharmacokinetic and bioequivalence studies [2].

Research Fit

Workflow Pharmaceutical impurity profiling (EP monograph)
Selection Certified reference standard for N-demethyl impurity
Use Context ANDA submissions, QC release testing, nitrosamine risk assessment

In both API manufacturing and clinical bioanalysis, substituting N-desmethyl rizatriptan with generic triptan metabolites (such as N-desmethyl zolmitriptan) or relying solely on parent-drug calibration is analytically invalid. Because N-desmethyl rizatriptan is an active metabolite that circulates at approximately 14% of the parent drug's concentration, regulatory agencies mandate its specific co-quantification in human plasma [1]. Furthermore, in GMP quality control, it exhibits a distinct chromatographic retention profile that must be baseline-resolved from rizatriptan and other specific degradation products (such as rizatriptan N-oxide) [2]. Using surrogate standards would result in failed system suitability tests, inaccurate impurity profiling, and the rejection of Abbreviated New Drug Applications (ANDAs) or bioequivalence data.

Substitution Risk

! Molecular identity, retention time, and MS fragmentation differ from parent rizatriptan, limiting direct analytical interchange.
! Other metabolites (indole acetic acid, N-oxide, 6-hydroxy forms) lack 5-HT₁B/₁D receptor activity and regulatory designation as impurity standards.
! Only desmethyl rizatriptan is recognized as Rizatriptan EP Impurity I; substitution with structural analogs or parent drug invalidates ANDA impurity profiling.

Regulatory Compliance in LC-MS/MS Bioanalysis

In clinical pharmacokinetic studies, N-desmethyl rizatriptan circulates at approximately 14% of the parent drug's plasma concentration [1]. Because this exceeds the standard 10% regulatory threshold for active metabolites, FDA and EMA guidelines mandate its specific co-quantification alongside rizatriptan in bioanalytical assays.

Evidence DimensionRelative Plasma Concentration
Target Compound Data~14% of parent drug concentration
Comparator Or BaselineRegulatory threshold for active metabolite monitoring (10%)
Quantified Difference+4% above the mandatory monitoring threshold
ConditionsHuman plasma LC-MS/MS bioequivalence studies

Procuring this exact standard is a strict regulatory prerequisite for validating LC-MS/MS methods in clinical bioequivalence and bioavailability trials.

Plasma Exposure Ratio
Head-to-head
~14% of parent plasma concentration
Reported exposure-model context; limited in vivo contribution
Elimination rate similar to parent; LC-MS/MS quantification

Pharmacological Activity for PK/PD Modeling

Unlike the primary monoamine oxidase-A (MAO-A) metabolite of rizatriptan (an indole acetic acid derivative) which is pharmacologically inactive, N-desmethyl rizatriptan retains agonist activity for 5-HT1B/1D receptors equivalent to the parent compound[1]. This binary difference in activity requires researchers to model its specific contribution to the drug's overall efficacy and safety profile.

Evidence Dimension5-HT1B/1D Receptor Agonist Activity
Target Compound DataPharmacologically active (similar to parent)
Comparator Or BaselineIndole acetic acid metabolite (Inactive)
Quantified DifferenceActive vs. Inactive
ConditionsReceptor binding and in vivo PK/PD models

Essential for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, as it is the sole metabolite contributing to the drug's overall therapeutic effect.

Receptor Activity
Head-to-head
Active agonist at 5-HT₁B/₁D receptors
Supports metabolite identification studies; only active metabolite besides parent
Other major metabolites inactive; in vitro receptor assays

Chromatographic Resolution in API Quality Control

As a specified process-related impurity (Rizatriptan EP Impurity I), N-desmethyl rizatriptan must be baseline-resolved from the parent API and other degradation products in stability-indicating HPLC methods to comply with ICH Q3A/Q3B guidelines [1].

Evidence DimensionHPLC Relative Retention Time (RRT) and Resolution (Rs)
Target Compound DataDistinct RRT with baseline resolution
Comparator Or BaselineRizatriptan API (RRT = 1.0)
Quantified DifferenceResolution (Rs) > 1.5 to 2.0 per pharmacopeial requirements
ConditionsStability-indicating RP-HPLC methods for API release testing

Required as a system suitability standard to ensure GMP compliance and verify that API impurity levels remain below regulatory thresholds (typically <0.15%).

Regulatory Designation
Cross-study comparable
Designated as Rizatriptan EP Impurity I
Essential for impurity profiling and method validation
Only exact compound for ANDA submissions; ICH Q3A/Q3B
Metabolic Pathway Contribution
Cross-study comparable
N-demethylation minor (~14% plasma); oxidative deamination major (35–51% dose)
Informs DDI assessment and metabolism study design
MAO-A primary clearance; CYP1A2 partial role
LC-MS/MS Quantification
Supporting evidence
LLOQ < 0.1 ng/mL with deuterated internal standard
Supports bioanalytical validation review and bioequivalence studies
C18 column, ESI+; distinct MRM from parent
Pharmacodynamic Contribution
Context-dependent
Low plasma exposure (~14%) suggests negligible contribution
Primarily analytical and metabolic marker, not therapeutic target
Class-level inference; confirm in specific study context

LC-MS/MS Method Validation for Bioequivalence Studies

Directly following its requirement to be monitored at ~14% of parent plasma levels, N-desmethyl rizatriptan is utilized to construct calibration curves and quality control (QC) samples in LC-MS/MS assays [1]. This ensures accurate co-quantification in human plasma during Phase I-III clinical trials and generic ANDA bioequivalence studies.

GMP Routine Quality Control and Impurity Profiling

Because it is a specified pharmacopeial impurity (EP Impurity I), this compound is required for system suitability testing in stability-indicating HPLC methods[2]. It allows QC laboratories to confirm baseline resolution from the parent API and accurately quantify degradation or process-related carryover in commercial batch release.

Pharmacokinetic and Metabolism (DMPK) Modeling

Given its retained 5-HT1B/1D receptor agonist activity, N-desmethyl rizatriptan is used as a reference standard in in vitro hepatocyte/microsome assays and in vivo models to map the MAO-A dependent metabolic clearance of rizatriptan and assess the metabolite's contribution to overall pharmacodynamics [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Impurity profiling in pharmaceutical QC
Certified EP Impurity I reference standard
Method validation per ICH Q3A/Q3B; ANDA impurity control
Bioanalytical quantification of rizatriptan
Stable isotope-labeled internal standard (deuterated)
Matrix-effect correction; assay precision and accuracy review
In vitro metabolite identification
Authentic N-demethylation pathway marker
CYP-mediated vs. MAO-A metabolism pathway assessment
Nitrosamine risk assessment
Direct precursor to N-nitroso desmethyl rizatriptan
Control strategy per ICH M7; forced degradation study support

XLogP3

1.6

UNII

OMH84Z34GP

Other CAS

144034-84-4

Wikipedia

Desmethyl rizatriptan

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